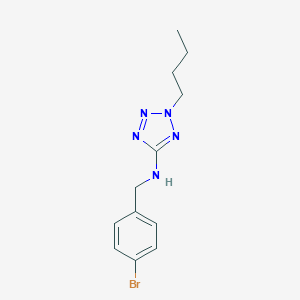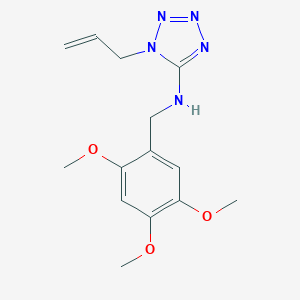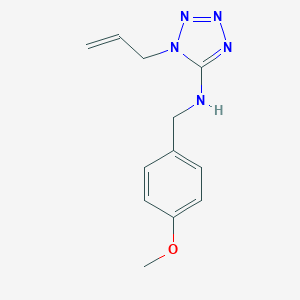
N-(4-bromobenzyl)-2-butyl-2H-tetrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromobenzyl)-2-butyl-2H-tetrazol-5-amine, also known as BBTA, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. BBTA belongs to the class of tetrazole derivatives, which have been studied extensively for their diverse biological activities.
Mechanism Of Action
The mechanism of action of N-(4-bromobenzyl)-2-butyl-2H-tetrazol-5-amine is not fully understood; however, it has been proposed that it exerts its therapeutic effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. N-(4-bromobenzyl)-2-butyl-2H-tetrazol-5-amine has also been found to inhibit the activity of enzymes such as acetylcholinesterase, which plays a key role in the pathogenesis of Alzheimer's disease.
Biochemical and physiological effects:
N-(4-bromobenzyl)-2-butyl-2H-tetrazol-5-amine has been shown to exert various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, such as TNF-α and IL-6, and the reduction of oxidative stress. N-(4-bromobenzyl)-2-butyl-2H-tetrazol-5-amine has also been found to enhance the activity of antioxidant enzymes, such as SOD and CAT, which help to protect cells from oxidative damage.
Advantages And Limitations For Lab Experiments
N-(4-bromobenzyl)-2-butyl-2H-tetrazol-5-amine has several advantages for use in lab experiments, including its high purity and stability. However, one limitation of N-(4-bromobenzyl)-2-butyl-2H-tetrazol-5-amine is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on N-(4-bromobenzyl)-2-butyl-2H-tetrazol-5-amine. One potential avenue of investigation is the development of novel N-(4-bromobenzyl)-2-butyl-2H-tetrazol-5-amine derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of N-(4-bromobenzyl)-2-butyl-2H-tetrazol-5-amine and its potential therapeutic applications in various disease conditions.
Synthesis Methods
N-(4-bromobenzyl)-2-butyl-2H-tetrazol-5-amine can be synthesized using a multistep approach that involves the reaction of 4-bromobenzyl chloride with butylamine, followed by the addition of sodium azide and subsequent reduction with palladium on carbon. This method has been reported to yield N-(4-bromobenzyl)-2-butyl-2H-tetrazol-5-amine with high purity and yield.
Scientific Research Applications
N-(4-bromobenzyl)-2-butyl-2H-tetrazol-5-amine has been studied extensively for its potential as a therapeutic agent in various disease conditions. It has been found to exhibit anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative disorders, such as Alzheimer's and Parkinson's disease.
properties
Product Name |
N-(4-bromobenzyl)-2-butyl-2H-tetrazol-5-amine |
|---|---|
Molecular Formula |
C12H16BrN5 |
Molecular Weight |
310.19 g/mol |
IUPAC Name |
N-[(4-bromophenyl)methyl]-2-butyltetrazol-5-amine |
InChI |
InChI=1S/C12H16BrN5/c1-2-3-8-18-16-12(15-17-18)14-9-10-4-6-11(13)7-5-10/h4-7H,2-3,8-9H2,1H3,(H,14,16) |
InChI Key |
PRUGTPBITSXHLV-UHFFFAOYSA-N |
SMILES |
CCCCN1N=C(N=N1)NCC2=CC=C(C=C2)Br |
Canonical SMILES |
CCCCN1N=C(N=N1)NCC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({[5-(2,5-Dichlorophenyl)-2-furyl]methyl}amino)-2-methyl-1,3-propanediol](/img/structure/B276583.png)
![1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-[(1-ethylpyrrolidin-2-yl)methyl]methanamine](/img/structure/B276584.png)

![N~1~-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-1H-tetrazole-1,5-diamine](/img/structure/B276586.png)


![N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-4H-1,2,4-triazol-4-amine](/img/structure/B276589.png)
![N-(1-allyl-1H-tetraazol-5-yl)-N-[(5-phenyl-2-furyl)methyl]amine](/img/structure/B276592.png)





